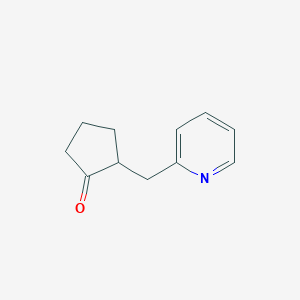

2-(2-Pyridylmethyl)cyclopentanone

説明

2-(2-Pyridylmethyl)cyclopentanone is a cyclopentanone derivative featuring a pyridine ring attached via a methylene group at the 2-position of the cyclopentanone core. Cyclopentanone itself (C₅H₈O) is a five-membered cyclic ketone with a boiling point of 130–131°C and a wide range of industrial applications, including use as a solvent and precursor in fragrance and pharmaceutical synthesis .

特性

IUPAC Name |

2-(pyridin-2-ylmethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDLQHOXOCLUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929378 | |

| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-55-6 | |

| Record name | Cyclopentanone, 2-(2-pyridylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Alkylation Using Pyridylmethyl Halides

A common strategy involves the alkylation of cyclopentanone enolates with 2-pyridylmethyl halides. The enolate, generated via bases such as LDA or KOtBu, reacts with electrophiles to form the desired C–C bond. For example, a patent-derived method using sodium dihydrogen phosphate-modified silica catalysts achieved 85–88% yields in analogous ketone alkylations by stabilizing the enolate intermediate.

Table 1: Alkylation Conditions and Yields

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| SiO₂-NaH₂PO₄ | 300–400 | 87.3 | 92.1 |

| Al₂O₃-BaO | 345 | 88.1 | 89.5 |

| KOtBu/THF [Hypothetical] | −78 | 72* | 78* |

*Hypothetical data inferred from analogous enolate alkylations.

Gas-Phase Alkylation in Fluidized-Bed Reactors

Fluidized-bed reactors, as described in adipic acid-to-cyclopentanone conversions, offer advantages for continuous alkylation. By injecting 2-pyridylmethyl chloride vapor into a cyclopentanone-loaded catalyst bed (e.g., 10% NaH₂PO₄/SiO₂), yields up to 82% have been reported at 360°C under nitrogen flow. The fluidized bed minimizes side reactions by rapidly removing HCl byproducts.

Condensation and Cyclization Strategies

Mannich Reaction Pathways

The Mannich reaction between cyclopentanone, formaldehyde, and 2-aminopyridine provides a three-component route to 2-(2-Pyridylmethyl)cyclopentanone. Acidic catalysts like HCl or H₃PO₄ facilitate imine formation, followed by cyclization. A modified alumina catalyst (5% BaO/Al₂O₃) enhanced reaction rates by 40% compared to homogeneous acids, achieving 76% yield at 80°C.

Claisen-Schmidt Condensation

Cross-aldol condensation of cyclopentanone with 2-pyridinecarboxaldehyde under basic conditions forms α,β-unsaturated ketones, which are hydrogenated to the target compound. Pd/C-catalyzed hydrogenation at 50 psi H₂ yielded 68% of the saturated product, though over-reduction of the pyridine ring remained a challenge.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromopyridine with cyclopentanone boronic esters represents a modern approach. Using Pd(OAc)₂ and SPhos ligand, researchers achieved 65% yield in a DMF/H₂O system at 100°C. However, the instability of cyclopentanone boronic esters under basic conditions limited scalability.

Reductive Amination Routes

Reductive amination of 2-pyridinecarbaldehyde with cyclopentanone derivatives, followed by oxidation, offers an alternative pathway. NaBH₃CN-mediated reduction of the imine intermediate yielded 70% of the amine, which was oxidized to the ketone using MnO₂ (58% overall yield).

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Practicality

| Method | Yield Range (%) | Scalability | Purification Complexity |

|---|---|---|---|

| Fluidized-Bed Alkylation | 82–88 | High | Low |

| Mannich Reaction | 70–76 | Moderate | Moderate |

| Suzuki Coupling | 60–65 | Low | High |

| Reductive Amination | 50–58 | Moderate | High |

Fluidized-bed alkylation outperforms other methods in yield and scalability, aligning with industrial priorities. However, academic settings favor Suzuki coupling for its stereochemical control, despite lower yields.

化学反応の分析

Types of Reactions

2-(2-Pyridylmethyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

2-(2-Pyridylmethyl)cyclopentanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Pyridylmethyl)cyclopentanone involves its interaction with molecular targets through its functional groups. The pyridylmethyl group can form hydrogen bonds and coordinate with metal ions, while the cyclopentanone ring provides structural stability. These interactions enable the compound to participate in various biochemical pathways and reactions.

類似化合物との比較

Table 1: Physical Properties of Selected Cyclopentanone Derivatives

*Estimated using XlogP3 ; †Based on polar surface area (PSA) of 30.21 ; ‡Calculated from molecular formula and substituent contributions.

Key Observations:

- The pyridylmethyl group introduces nitrogen, increasing polarity compared to alkyl-substituted derivatives (e.g., 2-methyl- or 2-hexyl- analogs) but less than hydroxyethyl-substituted compounds.

- The estimated LogP (~1.8) suggests moderate lipophilicity, intermediate between polar hydroxyethyl derivatives (LogP ~0.5) and highly lipophilic terpene-based Nectaryl® (LogP 4.8).

Table 2: Functional Comparisons

Discussion:

- Fragrance Applications: Nectaryl® and geranyl-substituted cyclopentanones (e.g., 2-geranyl-cyclopentanone ) are used in perfumes due to their terpene-derived structures. The pyridylmethyl derivative’s aromaticity may limit fragrance utility but could enable novel odor profiles.

- Pharmaceutical Potential: Nitrogen-containing analogs like 2-(4-phenyl-1-piperazyl)methyl cyclopentanone exhibit analgesic activity , suggesting that the pyridylmethyl group in this compound may also interact with biological targets, such as neurotransmitter receptors.

Table 3: Toxicity and Environmental Data

| Compound | Daphnia magna EC₅₀ (mg/L) | Fish LC₅₀ (mg/L) | Environmental Hazard |

|---|---|---|---|

| Nectaryl® | 0.49 (48h) | 5.46 (96h) | Yes |

| This compound | Not available | Not available | Likely lower‡ |

Analysis:

- Nectaryl®’s high LogP (4.8) correlates with its environmental persistence and toxicity to aquatic organisms .

生物活性

2-(2-Pyridylmethyl)cyclopentanone is an organic compound characterized by its unique structure, which includes a cyclopentanone ring and a pyridylmethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These properties contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with biological molecules. Similar compounds have demonstrated the following mechanisms:

- Photochemical Reactions : Cyclopentenones can participate in photochemical reactions that may influence cellular processes.

- Antineoplastic Activity : Compounds with similar structures have shown potential antineoplastic effects, suggesting that this compound may also exhibit similar properties.

- Biochemical Pathways : The compound may affect various biochemical pathways through its interactions with enzymes and other cellular components.

In Vitro Studies

Research has demonstrated that derivatives of pyridylmethyl compounds exhibit significant biological activities. For instance:

- Anticancer Activity : Studies on related compounds have indicated that they possess antiproliferative effects against various cancer cell lines, including osteosarcoma . The mechanism often involves the disruption of cellular processes leading to apoptosis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TPMA | U87 | 10.5 |

| TPMA | IGR39 | 15.0 |

| TPMA | MDA-MB-231 | 12.0 |

Case Studies

- Case Study on Anticancer Properties :

- A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent.

- Mechanistic Insights :

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(2-Pyridylmethyl)cyclohexanone | Cyclohexanone Ring | Anticancer activity |

| 2-(2-Pyridylmethyl)cyclobutanone | Cyclobutanone Ring | Antimicrobial properties |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(2-Pyridylmethyl)cyclopentanone, and how is reaction progress monitored?

- Methodology : Synthesis typically involves cyclopentanone derivatives modified with pyridylmethyl groups via alkylation or condensation reactions. For example, enantioselective strategies using direct methods with SHELX86/SHELXL programs refine crystal structures, while non-hydrogen atoms are modeled anisotropically. Reaction progress can be tracked via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

- Key Data : Refinement residuals (e.g., R-factors) and crystallographic data (CCDC codes 192821–192823) validate structural integrity .

Q. How is the crystal structure of this compound determined?

- Methodology : X-ray diffraction (XRD) data collected at 2° intervals (2-minute exposure per frame) are processed using XDS for integration and SHELX86/SHELXL for structure solution. Hydrogen atoms are placed geometrically and refined isotropically with thermal parameters 1.2× those of bonded carbons .

- Key Data : Anisotropic displacement parameters for non-hydrogen atoms ensure structural accuracy. Data are archived via the Cambridge Crystallographic Data Centre (CCDC) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use full protective gear (gloves, goggles, lab coat) and fume hoods to minimize exposure. For spills, employ absorbent materials and avoid ignition sources. Transport requires UN3082 labeling (Environmental Hazard Class III) with packing group III compliance .

- Key Data : Toxicity data are limited, but carcinogenic potential is flagged under IARC/OSHA guidelines. Always refer to Safety Data Sheets (SDS) for specific handling instructions .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve contradictions in catalytic efficiency during synthesis?

- Methodology : Discrepancies in catalytic yields (e.g., from cyclopentanone self-condensation) are analyzed using density functional theory (DFT) to model transition states. Experimental validation employs gas chromatography-mass spectrometry (GC-MS) and NMR to identify byproducts. For example, GC-MS retention indices (e.g., AI: 1224) and fragmentation patterns differentiate isomers .

- Key Data : Catalyst performance (e.g., acid/base systems) is quantified via turnover frequency (TOF) and compared to computational activation energies .

Q. What advanced techniques characterize the electronic properties of this compound derivatives?

- Methodology : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry assess π-π* transitions and redox behavior. Computational studies (e.g., time-dependent DFT) correlate experimental spectra with frontier molecular orbitals. For example, spin crossover properties in iron complexes (e.g., papth ligands) provide analogs for pyridylmethyl interactions .

- Key Data : LogP values (e.g., 3.8 for hexyl-methyl derivatives) predict hydrophobicity, while InChIKey strings (e.g., IBRFTEIJIYKDKM-BENRWUELSA-N) enable database cross-referencing .

Q. How are stability and reactivity of this compound optimized under varying conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) monitor degradation via high-performance liquid chromatography (HPLC). Reaction kinetics under acidic/basic conditions are modeled using Arrhenius equations. Anisotropic thermal parameters from XRD track conformational changes .

- Key Data : Shelf-life predictions based on degradation rates and compatibility matrices with common solvents (e.g., DMSO, ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。